molecular formula C14H6Cl2O3 B14634347 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione CAS No. 52767-29-0

3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione

Cat. No.: B14634347
CAS No.: 52767-29-0
M. Wt: 293.1 g/mol
InChI Key: MMRSWCYQEXSCLB-UHFFFAOYSA-N
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Description

3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dibenzoxepines, which are tricyclic compounds containing an oxepine ring fused with two benzene rings. The presence of chlorine atoms at the 3 and 9 positions adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,9-dichlorodibenzofuran with phosgene in the presence of a base to form the desired oxepine-dione structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The chlorine atoms can participate in various substitution reactions, making the compound versatile for chemical modifications .

Properties

CAS No.

52767-29-0

Molecular Formula

C14H6Cl2O3

Molecular Weight

293.1 g/mol

IUPAC Name

3,9-dichlorobenzo[d][2]benzoxepine-5,7-dione

InChI

InChI=1S/C14H6Cl2O3/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)19-13(17)11(9)5-7/h1-6H

InChI Key

MMRSWCYQEXSCLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)OC(=O)C3=C2C=CC(=C3)Cl

Origin of Product

United States

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